![molecular formula C16H22N2O3S B2497456 N-isopentyl-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide CAS No. 898419-43-7](/img/structure/B2497456.png)

N-isopentyl-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound belongs to a class of sulfonamide-based molecules, which have been extensively studied for their pharmacological potential across various therapeutic areas. Sulfonamides are known for their diverse biological activities, including antibacterial, anti-carbonic anhydrase, and antitumor properties. The specific chemical structure of N-isopentyl-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide suggests a complex synthesis pathway and significant biological activity potential.

Synthesis Analysis

The synthesis of related sulfonamide compounds typically involves multi-step chemical reactions that build up the molecule's complex structure. For example, the synthesis of 8-sulfonyl-1,3-dioxo-4-methyl-2,3-dihydro-1H-pyrrolo[3,4-c]quinolines demonstrates a method featuring key steps such as the Pfitzinger reaction and the formation of specific intermediates leading to sulfonyl propionates (Kravchenko et al., 2005). This approach may offer insights into the synthesis of this compound, emphasizing the complexity and specificity of the chemical reactions involved.

Wissenschaftliche Forschungsanwendungen

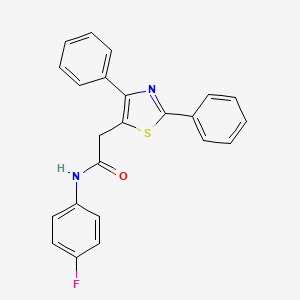

Biological Activities of Sulfonamide-Based Hybrids

Sulfonamide hybrids have demonstrated a wide range of pharmacological properties due to their ability to incorporate various organic compounds, leading to considerable biological activities. These activities include antibacterial, anti-carbonic anhydrase, anti-obesity, diuretic, hypoglycemic, antithyroid, antitumor, and anti-neuropathic pain activities. The design of sulfonamide hybrids involves combining sulfonamide with pharmaceutically active scaffolds such as coumarin, indole, quinoline, and others, resulting in compounds with enhanced biological efficacy. This design principle aims to explore and exploit the synergistic effects of the hybrid structure to address complex biological targets (Ghomashi et al., 2022).

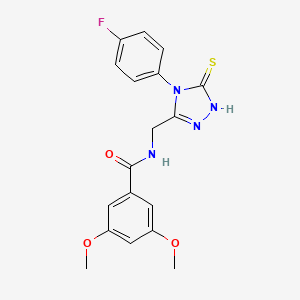

Antifungal and Antimicrobial Applications

Specific sulfonamide hybrids have been synthesized and shown remarkable antifungal activity. These compounds, containing pyrroles and pyrrolo[2,3-d]pyrimidines, have been compared against standard fungicides like mycostatine, demonstrating significant antifungal properties. This indicates potential applications of these compounds in developing new antifungal therapies (El-Gaby et al., 2002).

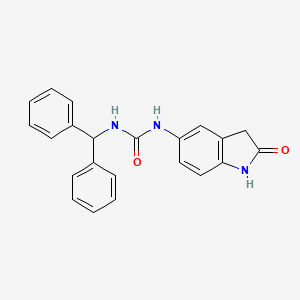

Anticancer Applications

The anticancer potential of sulfonamide-based hybrids, specifically those incorporating quinoline derivatives, has been extensively studied. These compounds have shown substantial antitumor activity both in vitro and in vivo. The underlying mechanisms for their anticancer activity include the inhibition of carbonic anhydrase isozymes, which play a critical role in tumor growth and metastasis. Synthesis of novel quinoline derivatives bearing a sulfonamide moiety has led to compounds with significant cytotoxic activities against cancer cell lines, such as the breast cancer cell line MCF7, suggesting their promise as anticancer agents (Ghorab et al., 2010).

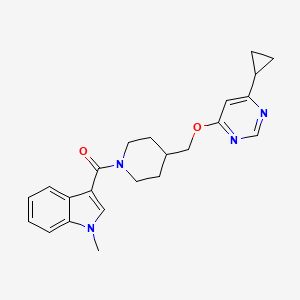

Anti-Inflammatory Applications

Sulfonamide and sulphonyl ester derivatives of quinolines have been synthesized and evaluated for their anti-inflammatory potential. These compounds exhibit anti-inflammatory activity by inhibiting reactive oxygen species (ROS) produced from phagocytes in human whole blood. This suggests that sulfonamide-based compounds could serve as non-acidic, non-steroidal, anti-inflammatory agents, providing an alternative to conventional NSAIDs (Bano et al., 2020).

Eigenschaften

IUPAC Name |

N-(3-methylbutyl)-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O3S/c1-11(2)5-7-17-22(20,21)14-9-12-3-4-15(19)18-8-6-13(10-14)16(12)18/h9-11,17H,3-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFRSOTFRTCQFIY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCNS(=O)(=O)C1=CC2=C3C(=C1)CCN3C(=O)CC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801321108 |

Source

|

| Record name | N-(3-methylbutyl)-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801321108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

46 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49677687 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

898419-43-7 |

Source

|

| Record name | N-(3-methylbutyl)-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801321108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-Methyl-N-[2-[(2S,5R)-5-methyl-2-phenylmorpholin-4-yl]-2-oxoethyl]prop-2-enamide](/img/structure/B2497376.png)

![3,3-dimethyl-1-[(octahydro-2H-1,4-benzoxazin-4-yl)methyl]-4-phenylazetidin-2-one](/img/structure/B2497380.png)

![3-Fluoro-6-(methoxycarbonyl)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B2497383.png)

![2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,5-diethoxyphenyl)acetamide](/img/structure/B2497385.png)

![methyl 4-({7-[(diethylcarbamoyl)oxy]-2-methyl-4-oxo-4H-chromen-3-yl}oxy)benzoate](/img/structure/B2497390.png)

![N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2497391.png)